molecular formula C9H8BrClO B8323977 6-Bromo-8-chloro-chroman

6-Bromo-8-chloro-chroman

Cat. No.: B8323977
M. Wt: 247.51 g/mol
InChI Key: AFFAGOSZFYMTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-chloro-chroman is a useful research compound. Its molecular formula is C9H8BrClO and its molecular weight is 247.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

6-bromo-8-chloro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8BrClO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2

InChI Key

AFFAGOSZFYMTID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)Cl)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the amalgam of zinc--prepared from 1280 g (19.7 gram-atoms) of zinc, 128 g (5.4×10-1M) of mercurous chloride, 64 cm3 of concentrated hydrochloric acid and 1900 cm3 of water--are added, in order, 1000 cm3 water, 1500 cm3 of concentrated hydrochloric acid, 3500 cm3 of toluene and 640 g (2.45 M) of 6-bromo-8-chloro-4-chromanone (III2). The mixture is refluxed for 1 hour and, after cooling and decantation, it is extracted with ether and washed in water up to neutrality. 305 g (yield=50%) of expected product are thus isolated. B.p.0.01 =128° C.
[Compound]
Name
amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mercurous chloride
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Name
Quantity
1900 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1280 g
Type
catalyst
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Two
Quantity
640 g
Type
reactant
Reaction Step Two
Quantity
3500 mL
Type
solvent
Reaction Step Two
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.